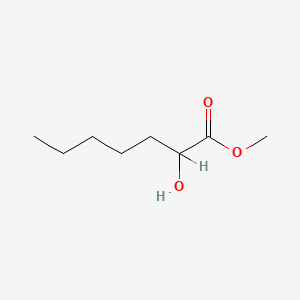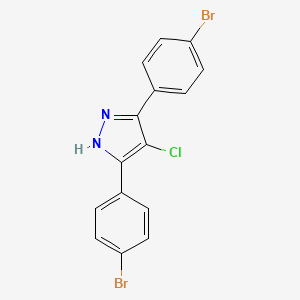
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is a heterocyclic compound with a 5-membered ring which contains two nitrogen atoms and three carbon atoms . The molecular formula of this compound is C15H10Br2N2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, pyrazoline derivatives have been synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . Another method involves the condensation between α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The exact structure would depend on the specific substituents and their positions in the pyrazole ring.Chemical Reactions Analysis
The chemical reactions involving “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, substitution, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” can be predicted using various computational tools. For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be estimated .Scientific Research Applications
Antiproliferative Agents in Cancer Treatment
The pyrazole moiety is significant in pharmaceutical and medicinal chemistry. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. These showed cytotoxic effects against breast cancer and leukemic cells, indicating potential as antiproliferative agents.
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of pyrazole derivatives have been extensively studied. For instance, Tamer et al. (2015) conducted a detailed spectroscopic investigation of a pyrazole derivative, which showed nonlinear optical activity due to a small energy gap between frontier molecular orbitals Tamer et al. (2015).
Chemical Synthesis and Characterization
The synthesis of various pyrazole derivatives, including those substituted with chloro, bromo, iodo, nitro, and diazo groups, has been reported. Zhang et al. (2006) characterized the structures of these products using various spectroscopic techniques Zhang et al. (2006).
Ligands in Metal Complexes
Pyrazole-derived ligands have been used to stabilize metal complexes. Montoya et al. (2005) synthesized new pyrazole-derived ligands and studied their reactivity with Pd(II) and Pt(II), which has implications in the field of inorganic chemistry Montoya et al. (2005).
Fluorescent Properties for Spectroscopic Studies
The fluorescent properties of pyrazoline derivatives have been explored for their potential in spectroscopic studies. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, noting their fluorescence emission in the blue region of the visible spectrum Ibrahim et al. (2016).
Electrophilic and Steric Properties in Metal Complexes
Pyrazole-containing compounds have been used as ligands to fine-tune the electrophilic and steric properties of metal complexes, as shown in studies by Ocansey et al. (2018). These complexes have been utilized in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in organic chemistry Ocansey et al. (2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORJOGONKPSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)
![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)
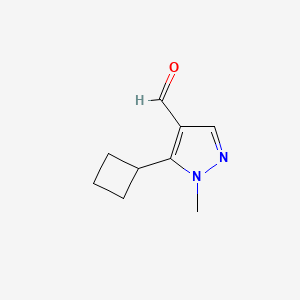
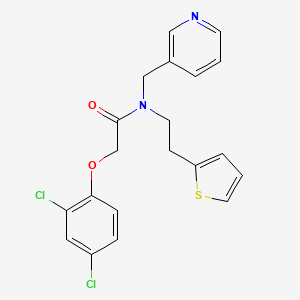
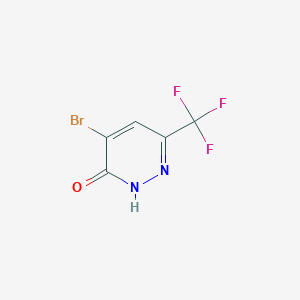

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2372590.png)

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)
![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)
